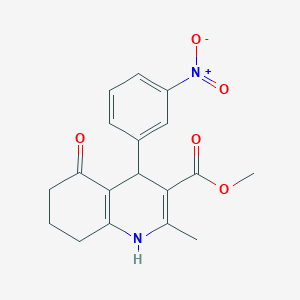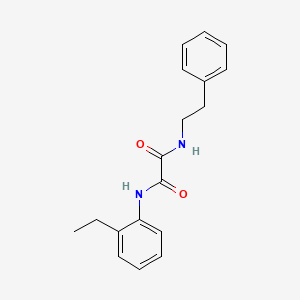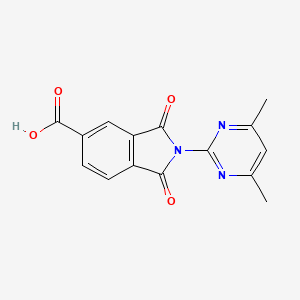![molecular formula C16H23NO4 B5117453 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAP is a derivative of the phenylpropylamine class of compounds, which are known for their psychoactive properties. However, PPAP does not possess any psychoactive effects and has been found to have a range of potential medical and research applications.
Mecanismo De Acción
The exact mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is not fully understood, but it is believed to work through the activation of trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in the regulation of monoamine neurotransmitters such as dopamine and serotonin. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a high affinity for TAAR1, and may modulate the activity of these neurotransmitters through this receptor.
Biochemical and Physiological Effects:
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to increase energy expenditure and decrease food intake, which may contribute to its potential in the treatment of obesity and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in lab experiments is its high affinity for TAAR1, which makes it a useful tool for studying the activity of this receptor. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid does not possess any psychoactive effects, which makes it a safer alternative to other compounds in the phenylpropylamine class. However, one limitation of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is its relatively low solubility, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in these conditions, and to determine its safety and efficacy in clinical trials. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential in the treatment of obesity and metabolic disorders, and further research is needed to explore these applications. Finally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential as a tool for studying the activity of TAAR1 and other monoamine neurotransmitter receptors, and further research is needed to fully understand its pharmacological properties.
Métodos De Síntesis
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid can be synthesized through a multistep process involving the reaction of pentyloxybenzaldehyde with nitroethane, followed by reduction and subsequent reaction with a ketone. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to have anti-inflammatory properties, and may have potential in the treatment of inflammatory conditions such as arthritis. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have potential in the treatment of obesity and metabolic disorders.
Propiedades
IUPAC Name |
5-oxo-5-(4-pentoxyanilino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-12-21-14-10-8-13(9-11-14)17-15(18)6-5-7-16(19)20/h8-11H,2-7,12H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHGEOVCRAFPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)

![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)


![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
